N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 2: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
- Position 3: A phenyl ring, contributing to aromatic interactions.
- Position 5: A methyl (-CH₃) group, modulating steric and electronic effects.
- Position 7: A cyclopentylamine substituent, influencing solubility and target engagement.
tb.)) and favorable pharmacokinetic profiles .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4/c1-12-11-15(24-14-9-5-6-10-14)26-18(23-12)16(13-7-3-2-4-8-13)17(25-26)19(20,21)22/h2-4,7-8,11,14,24H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHITBQGRQADHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This results in cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2, when combined with cyclin A, controls the cell’s progression through the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the cell from progressing through the cell cycle, leading to cell cycle arrest. This can result in apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The result of the action of this compound is significant inhibition of cell growth. In particular, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. It also induces apoptosis within HCT cells.
Biological Activity
N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo-pyrimidine core with trifluoromethyl and cyclopentyl substituents. The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological activity.
2.1 Anticancer Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines, including this compound, exhibit notable anticancer properties. For instance:
- Cell Lines Tested : The compound has shown activity against several cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL. The observed activities were compared against doxorubicin, a standard chemotherapeutic agent, indicating lower but significant efficacy in inhibiting cell proliferation and inducing apoptosis .
2.2 Antifungal and Antibacterial Properties
The compound has also been evaluated for its antifungal and antibacterial properties:
- Antifungal Activity : In vitro studies have indicated that it possesses antifungal activity against various strains, showing promise as a potential treatment option for fungal infections .
- Antibacterial Activity : Similar evaluations have reported effective antibacterial properties against several bacterial strains, suggesting its utility in treating bacterial infections as well .
2.3 Insecticidal Activity
Insecticidal evaluations have shown that this compound can effectively target agricultural pests. For example:
- Tested Species : The insecticidal activity was tested against Spodoptera frugiperda and Mythimna separata, with results indicating significant mortality rates at concentrations of 500 µg/mL compared to positive controls like chlorantraniliprole .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better interaction with biological targets such as enzymes involved in cell proliferation and survival pathways.
4. Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| El-Dydamony et al., 2022 | Anticancer | Demonstrated significant cytotoxicity against multiple cancer cell lines at low concentrations |
| Wang et al., 2020 | Insecticidal | Showed effective mortality rates in agricultural pest species |
| Recent Advances in Pyrimidine-Based Drugs | Broad biological activity | Confirmed potential as an antimicrobial and anticancer agent |
5. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry due to its multifaceted biological activities. Ongoing studies are essential to fully elucidate its mechanisms of action and to explore its potential applications in therapeutics.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidin-7-amines:
Key Observations:
Trifluoromethyl at Position 2: The target and analogs in share this group, which enhances metabolic stability.
Position 3 Substitutions :
- Phenyl vs. 4-Fluorophenyl : Analogs with 4-fluorophenyl at R3 (e.g., compound 32, 47) show potent anti-M. tb. activity (MIC: 0.12–0.5 µM), suggesting that electron-withdrawing groups at R3 may enhance efficacy . The target’s unsubstituted phenyl may reduce potency.
N-Substituent Diversity: Cyclopentyl vs. Pyridinylmethyl: Pyridinylmethyl-substituted analogs exhibit strong activity, likely due to improved target binding or solubility. Cyclopentyl’s bulky, non-aromatic nature may alter pharmacokinetics .
Structure–Activity Relationship (SAR) Trends
Anti-Mycobacterial Activity :
- 3-(4-Fluorophenyl) and 5-aryl substitutions correlate with low MIC values (e.g., 0.12 µM for compound 32) .
- Trifluoromethyl at R2 (as in the target) is understudied but may improve metabolic stability .
hERG Inhibition : Pyridinylmethyl analogs show reduced hERG liability compared to aliphatic amines, suggesting safer cardiac profiles .
Microsomal Stability : Compounds with aromatic N-substituents (e.g., pyridinylmethyl) exhibit superior liver microsomal stability in mice and humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
